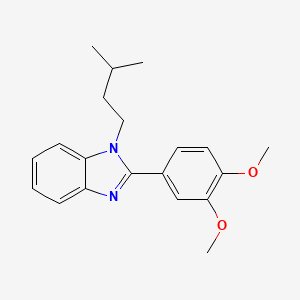

2-(3,4-二甲氧基苯基)-1-(3-甲基丁基)-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3,4-dimethoxyphenyl)-1-(3-methylbutyl)-1H-benzimidazole is a chemical compound belonging to the benzimidazole class, characterized by a benzene ring fused to an imidazole ring and substituted with dimethoxyphenyl and methylbutyl groups. This compound, like others in its class, is of interest due to its structural specificity and potential for varied chemical reactions and properties (Khalaji et al., 2011).

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, often involves condensation reactions between o-phenylenediamines and carboxylic acids or their derivatives under specific conditions. The compound can be synthesized through a variety of methods, including intermediate formation and cyclocondensation, which highlights the versatility and reactivity of the benzimidazole framework (Gürbüz et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole has been elucidated through crystallographic studies, revealing a dihedral angle between the dimethoxyphenyl group and the benzimidazole system, suggesting a specific spatial arrangement that could influence its chemical reactivity and interactions (Khalaji et al., 2011).

Chemical Reactions and Properties

Benzimidazole compounds are known for their rich chemistry, including nucleophilic substitution reactions, electrophilic addition reactions, and the ability to form complexes with various metals. These reactions are pivotal for the functionalization of the benzimidazole core and the synthesis of more complex molecules (Gürbüz et al., 2016).

Physical Properties Analysis

The physical properties of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, such as solubility, melting point, and crystal structure, are determined by its molecular geometry and substituent effects. These properties are crucial for understanding its behavior in different environments and for its application in various fields (Khalaji et al., 2011).

科学研究应用

农业应用

苯并咪唑衍生物,如多菌灵 (MBC) 和戊唑醇 (TBZ),已被用于农业中预防和控制真菌病害。已经开发出载体系统(如固体脂质纳米颗粒和聚合物纳米胶囊)的创新技术,以提高这些杀菌剂的功效。这些载体系统提供了改进的释放曲线、增加到作用部位的转移,并降低环境和人体毒性。此类进步表明苯并咪唑衍生物有可能促进更可持续、更高效的农业实践 (Campos 等,2015)。

抗癌研究

苯并咪唑衍生物已被合成并测试其抗癌活性。例如,一些衍生物对 HeLa 细胞表现出中等的细胞毒性作用,表明它们作为抗癌剂的潜力。这表明随着进一步的研究,苯并咪唑衍生物可以在开发新的癌症疗法中发挥作用 (El-Shekeil 等,2012)。

材料科学

在材料科学中,苯并咪唑衍生物已被用作催化剂和合成新型材料。例如,使用 Fe(III)–席夫碱/SBA-15 作为纳米催化剂合成苯并恶唑、苯并咪唑和苯并噻唑杂环的方案突出了苯并咪唑衍生物在促进生态友好型化学过程中方面的多功能性 (Bardajee 等,2016)。

新型化合物的合成

开发具有改进性能的新型苯并咪唑衍生物是一个持续的研究领域。例如,新型的三甲氧基苯基衍生的查耳酮-苯并咪唑鎓盐已被合成并筛选其抗癌活性,证明了苯并咪唑衍生物可以针对特定治疗应用进行定制的潜力 (Yang 等,2019)。

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-(3-methylbutyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-14(2)11-12-22-17-8-6-5-7-16(17)21-20(22)15-9-10-18(23-3)19(13-15)24-4/h5-10,13-14H,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHRWLXJBVXNHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-1-(3-methylbutyl)-1H-benzimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5558449.png)

![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558456.png)

![4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5558465.png)

![(3S*,4S*)-4-(dimethylamino)-1-{[3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}pyrrolidin-3-ol](/img/structure/B5558473.png)

![methyl {[2-nitro-4-(1-piperidinylcarbonyl)phenyl]thio}acetate](/img/structure/B5558476.png)

![2-(2-methylphenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5558478.png)

![N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5558492.png)

![2-{[3-(4-isopropylphenyl)-2-methyl-2-propen-1-ylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5558510.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5558524.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5558527.png)

![3-(phenylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5558539.png)

![5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline](/img/structure/B5558547.png)